3-Amino-1-(pyrimidin-5-yl)propan-1-ol
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Overview
Description
3-Amino-1-(pyrimidin-5-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which undergoes reductive amination with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidinyl ketones, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
3-Amino-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a fluorine atom, which can alter its reactivity and biological activity.
3-(3-Phenylisoxazol-5-yl)propan-1-ol: Contains an isoxazole ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Uniqueness
3-Amino-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific combination of functional groups and the pyrimidine ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Biological Activity
3-Amino-1-(pyrimidin-5-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with an amino group and a hydroxyl group. This configuration is critical for its biological interactions, allowing for hydrogen bonding and interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The amino and hydroxyl groups facilitate these interactions, which can modulate enzyme activity and influence various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In particular, it has shown efficacy against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.002 μg/mL | |
Escherichia coli | 0.004 μg/mL | |
Candida albicans | 0.01 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Study 1: Efficacy Against H. pylori
In a study focusing on compounds targeting Helicobacter pylori, this compound was included in a high-throughput screening campaign. The results indicated that it had a promising profile against H. pylori, demonstrating potential as a treatment option for infections caused by this bacterium .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to explore modifications of the pyrimidine core in related compounds. This study revealed that specific substitutions could enhance the potency of compounds similar to this compound, suggesting avenues for further development .
Therapeutic Potential
The compound's unique structure positions it as a candidate for various therapeutic applications beyond antimicrobial use, including potential roles in treating conditions related to inflammation and cancer due to its ability to inhibit certain kinases involved in cell proliferation .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2 |
InChI Key |
AUIJCOFAOVEIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(CCN)O |
Origin of Product |
United States |
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